

# A Comprehensive Technical Guide to the Physical and Chemical Properties of Dioxybenzone Powder

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Dioxybenzone**

Cat. No.: **B1663609**

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## Introduction

**Dioxybenzone**, also known as Benzophenone-8, is an organic compound widely utilized as a broad-spectrum ultraviolet (UV) filter in sunscreens and other personal care products to protect the skin from the damaging effects of UVB and short-wave UVA radiation.[1][2] Chemically, it is a derivative of benzophenone, specifically (2-Hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone. This technical guide provides an in-depth overview of the core physical and chemical properties of **dioxybenzone** powder, complete with detailed experimental protocols and structured data for scientific and research applications.

## Physicochemical Properties

The fundamental physical and chemical characteristics of **dioxybenzone** powder are summarized in the tables below, providing a consolidated reference for researchers.

## Table 1: General and Physical Properties of Dioxybenzone

Property	Value	Source(s)
Appearance	Yellow to white or pale yellow crystalline powder	[3][4]
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>4</sub>	[5]
Molar Mass	244.24 - 244.25 g/mol	[1][2][3][4][5]
Melting Point	65 - 75 °C	[1][2][3][6][7][8][9]
Boiling Point	170 - 175 °C at 1 mmHg	[1][8][9]
Density	1.38 g/cm <sup>3</sup>	[1][2]
pKa (Strongest Acidic)	6.78	[6]

**Table 2: Solubility Profile of Dioxybenzone**

Solvent	Solubility	Source(s)
Water	Insoluble (< 0.1 mg/mL)	[1][2][5]
Ethanol	Moderately soluble	[1][2]
Isopropanol	Moderately soluble	[1][2]
Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL	[5]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline	≥ 2.5 mg/mL	[5]
10% DMSO + 90% (20% SBE- β-CD in saline)	≥ 2.5 mg/mL	[5]
10% DMSO + 90% corn oil	≥ 2.5 mg/mL	[5]

**Table 3: UV Absorption Characteristics of Dioxybenzone**

Parameter	Wavelength (nm)	Region	Source(s)
Primary Absorption Peak	352	UVA II	<a href="#">[10]</a>
Secondary Absorption Peak	290	UVB	<a href="#">[10]</a>

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **dioxybenzone** powder are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

### Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

- **Sample Preparation:** A small amount of finely ground **dioxybenzone** powder is introduced into a capillary tube, which is then sealed at one end. The powder is compacted by tapping the sealed end on a hard surface.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus, such as a Thiele tube or an automated digital instrument.
- **Heating:** The apparatus is heated gradually, with the rate of heating slowed to approximately 1-2°C per minute as the expected melting point is approached.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[10\]](#)

### Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a substance in a given solvent.

Methodology:

- Sample Preparation: An excess amount of **dioxybenzone** powder is added to a known volume of the solvent in a flask.
- Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Analysis: A sample of the clear supernatant is carefully removed and diluted. The concentration of **dioxybenzone** in the diluted sample is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[\[5\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

## UV-Visible Absorption Spectrum Analysis

This protocol is used to determine the wavelengths at which **dioxybenzone** absorbs UV radiation, which is fundamental to its function as a sunscreen agent.

Methodology:

- Solution Preparation: A standard solution of **dioxybenzone** is prepared in a suitable solvent (e.g., ethanol) at a known concentration.
- Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a blank solvent.
- Measurement: The absorbance of the **dioxybenzone** solution is measured across the UV spectrum (typically 200-400 nm).
- Data Analysis: The absorbance values are plotted against the corresponding wavelengths to generate the UV absorption spectrum. The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) are identified from the spectrum.[\[8\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

## pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For **dioxybenzone**, the phenolic hydroxyl groups contribute to its acidic character.

Methodology:

- Solution Preparation: A solution of **dioxybenzone** is prepared in a suitable solvent mixture (e.g., acetonitrile-water).
- Titration Setup: The solution is placed in a beaker with a pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the **dioxybenzone** solution. The pH of the solution is recorded after each addition.
- Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[9][18][19][20][21]

## High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a powerful technique for assessing the purity of **dioxybenzone** and quantifying it in formulations.

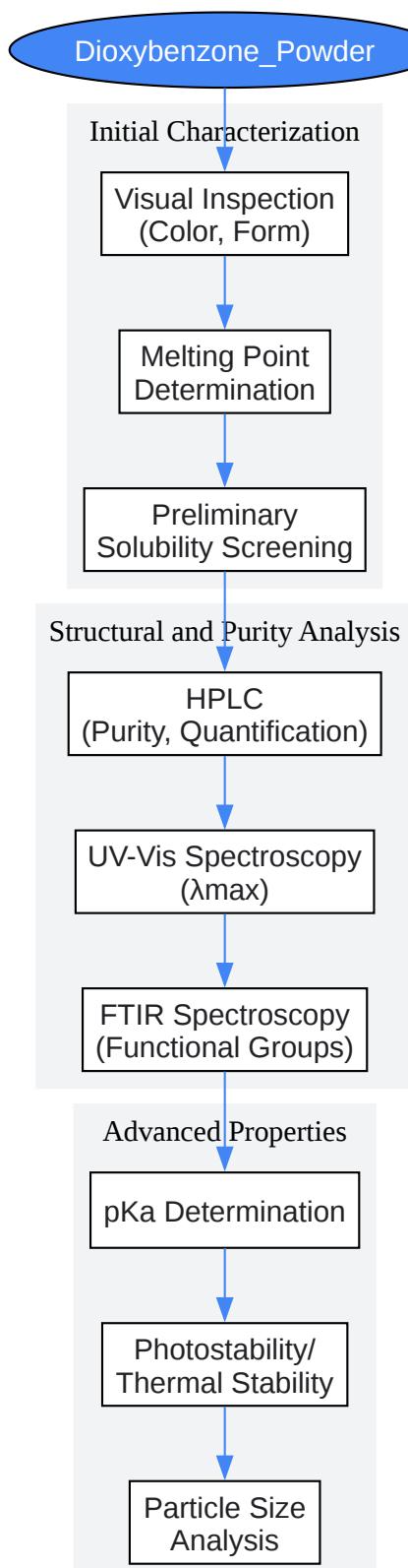
Methodology:

- Mobile Phase Preparation: A suitable mobile phase is prepared, for instance, a mixture of methanol and water with a small amount of acid (e.g., acetic acid).[22][23]
- Standard and Sample Preparation: Standard solutions of **dioxybenzone** at known concentrations and solutions of the test sample are prepared in the mobile phase or a suitable solvent.
- Chromatographic Conditions: A C18 column is typically used for separation. The flow rate is set (e.g., 1.0 mL/min), and the detector wavelength is selected based on the UV absorbance of **dioxybenzone** (e.g., 313 nm or 330 nm).[22][23]

- **Analysis and Quantification:** The standard and sample solutions are injected into the HPLC system. The retention time of the **dioxybenzone** peak is used for identification, and the peak area is used for quantification by comparing it to the calibration curve generated from the standards.

## Experimental Workflows and Logical Relationships

The characterization of a chemical powder like **dioxybenzone** follows a logical progression of analyses to determine its identity, purity, and key properties.

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